cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate
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Overview
Description
Cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate, also known as CBMOPC, is a chemical compound that has gained significant attention in the field of scientific research. CBMOPC has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Mechanism of Action
Cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate has been found to exert its biological effects through the inhibition of specific enzymes, including phosphodiesterase (PDE) and histone deacetylase (HDAC). PDE inhibition leads to an increase in intracellular cyclic nucleotide levels, which can have various physiological effects, including vasodilation, platelet aggregation inhibition, and smooth muscle relaxation. HDAC inhibition has been found to have potential applications in cancer therapy, as it leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate has been found to have various biochemical and physiological effects, including the inhibition of PDE and HDAC enzymes, which can lead to increased intracellular cyclic nucleotide levels and the activation of tumor suppressor genes. cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate has also been found to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
Cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and selectivity for specific enzymes. However, cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate research, including the development of more selective and potent inhibitors, the investigation of cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate's potential applications in drug delivery systems, and the exploration of cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate's potential applications in epigenetic therapy. Additionally, further studies are needed to elucidate the mechanisms of cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate's biological effects and to evaluate its safety and efficacy in vivo.
Synthesis Methods
Cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate can be synthesized using a variety of methods, including the reaction of cyclobutyl 3-oxopropanoate with 6-methyl-2-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate as a white solid with a melting point of 156-158°C.
Scientific Research Applications
Cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate has been found to have potential applications in various fields of scientific research. In medicinal chemistry, cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate has also been found to have potential applications in biochemistry and molecular biology, particularly in the study of enzyme inhibition and protein-protein interactions.
properties
IUPAC Name |
cyclobutyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-5-6-9(10(13)12-7)11(14)15-8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIIGZLRFQVQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)OC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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